molecular formula C22H17N3O2 B5989193 N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B5989193
M. Wt: 355.4 g/mol
InChI Key: GPPOLOVTYGZENC-UHFFFAOYSA-N
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Description

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of anthranilic acid derivatives with acylating agents. One common method starts with the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, leading to the formation of 3-amino-3,4-dihydroquinazolin-4-one. This intermediate is then acylated with phenylacetyl chloride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities.

Mechanism of Action

The mechanism of action of N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX). Additionally, it can bind to bacterial proteins, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinazolinone derivatives

Properties

IUPAC Name

N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c26-20(14-15-6-2-1-3-7-15)23-17-12-10-16(11-13-17)21-24-19-9-5-4-8-18(19)22(27)25-21/h1-13H,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPOLOVTYGZENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide
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N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]-2-phenylacetamide

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